4-(Methylamino)phenyl 2-furoate

Description

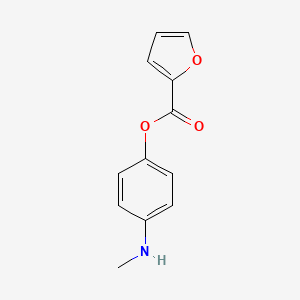

4-(Methylamino)phenyl 2-furoate is an organic ester derivative combining a 2-furoate moiety with a substituted phenyl group bearing a methylamino (-NHCH₃) functional group. The methylamino group may influence metabolic stability, solubility, and receptor interactions compared to other phenyl 2-furoate derivatives .

Properties

CAS No. |

100063-33-0 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

[4-(methylamino)phenyl] furan-2-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-13-9-4-6-10(7-5-9)16-12(14)11-3-2-8-15-11/h2-8,13H,1H3 |

InChI Key |

FTQZZDNELPUTCV-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)OC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)phenyl 2-furoate typically involves the esterification of 4-(Methylamino)phenol with 2-furoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylamino)phenyl 2-furoate can undergo various chemical reactions, including:

Oxidation: The methylamino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(Methylamino)phenyl 2-furoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Methylamino)phenyl 2-furoate involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting their function. The furoate ester moiety may also play a role in modulating the compound’s reactivity and interaction with enzymes or receptors .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

A systematic comparison of 4-(methylamino)phenyl 2-furoate with structurally related compounds is presented below, focusing on molecular properties, functional groups, and applications.

2.1 Structural and Functional Comparison

The table below summarizes key differences among selected phenyl 2-furoate derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications/Properties | References |

|---|---|---|---|---|---|

| This compound | Not Reported | Not Reported | Methylamino, 2-furoate ester | Under investigation (inferred) | - |

| 4-[(E)-({(4-Methylphenyl)aminoacetyl}hydrazono)methyl]phenyl 2-furoate | Not Reported | Not Reported | Hydrazono, oxoacetyl, 4-methylphenylamino | Research compound (unclear) | |

| Diloxanide Furoate | C₁₄H₁₃Cl₂NO₄ | 328.15 | Dichloroacetyl, 2-furoate ester | Antiparasitic (intestinal amoebiasis) | |

| 4-(2-Benzoylcarbohydrazonoyl)phenyl 2-furoate | C₁₉H₁₄N₂O₄ | 334.33 | Benzoylcarbohydrazonoyl, 2-furoate ester | Research compound (unclear) |

2.2 Key Findings

- Hydrazono and oxoacetyl groups in the compound from introduce rigidity and polarity, which could affect solubility and bioavailability . Dichloroacetyl group in diloxanide furoate is critical for its antiparasitic activity, disrupting protozoan metabolism .

- Molecular Weight and Solubility: Diloxanide furoate (328.15 g/mol) and 4-(2-benzoylcarbohydrazonoyl)phenyl 2-furoate (334.33 g/mol) have higher molecular weights due to bulky substituents, likely reducing aqueous solubility compared to simpler derivatives like this compound .

Biological Activity

4-(Methylamino)phenyl 2-furoate, with the chemical formula and CAS number 100063-33-0, is an organic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring a methylamino group attached to a phenyl ring and a furoate ester, positions it as a significant candidate for various pharmacological applications.

- Molecular Weight : 217.226 g/mol

- IUPAC Name : [4-(methylamino)phenyl] furan-2-carboxylate

- Canonical SMILES : CNC1=CC=C(C=C1)OC(=O)C2=CC=CO2

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions. The methylamino group enhances its reactivity, potentially increasing its affinity for various biological targets, including enzymes and receptors involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity in several contexts:

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.

- Pharmacological Applications : It has been investigated for potential therapeutic effects, particularly in the management of conditions such as inflammation and pain relief. Its structural similarity to known pharmacophores allows it to be explored as a scaffold for drug development.

Comparative Analysis with Related Compounds

The compound can be compared with similar derivatives to highlight its unique properties:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-(Aminomethyl)phenyl 2-furoate | Aminomethyl group instead of methylamino | Moderate anti-inflammatory effects |

| 4-(Hydroxymethyl)phenyl 2-furoate | Hydroxymethyl group | Enhanced solubility |

| 4-(Methoxyphenyl) 2-furoate | Methoxy group | Increased lipophilicity |

Study on Antinociceptive Effects

A study conducted on the antinociceptive properties of various furoate derivatives, including this compound, demonstrated that this compound significantly reduced pain responses in animal models. The research highlighted its potential as an analgesic agent, showing comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs).

Investigation of Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound. The results indicated that this compound effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting its role in protecting cellular components from oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.